
(R)-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups in the molecule allows it to coordinate with various metal centers, making it a versatile ligand in transition metal-catalyzed reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphine group: The bis(4-methoxyphenyl)phosphine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for such ligands often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Coordination with metal centers: This is the primary reaction, where the ligand forms complexes with transition metals.
Oxidation and reduction: The phosphine group can be oxidized to phosphine oxide, and the oxazoline ring can participate in reduction reactions.
Common Reagents and Conditions
Coordination reactions: Typically involve metal salts such as palladium(II) acetate or rhodium(III) chloride in the presence of a base.
Oxidation: Can be carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Often involves hydride donors like sodium borohydride.
Major Products
The major products of these reactions are metal-ligand complexes, which can be used as catalysts in various asymmetric transformations.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Catalysis: The compound is used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.
Biology and Medicine
Drug Synthesis: The enantiomerically pure products obtained using this ligand can be used in the synthesis of pharmaceuticals.
Industry
Fine Chemicals: Used in the production of fine chemicals where stereochemistry is crucial.
Wirkmechanismus
The mechanism by which ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves the coordination of the ligand to a metal center, forming a complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into products with high enantioselectivity. The phosphine group provides strong σ-donation, while the oxazoline ring offers additional coordination and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but lacks the methoxy groups.
®-2-(2-(Bis(3,5-dimethylphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Contains different substituents on the phosphine group.
Uniqueness
The presence of the methoxy groups in ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can influence the electronic properties of the ligand, potentially offering different reactivity and selectivity compared to its analogs.
Eigenschaften
Molekularformel |
C26H28NO3P |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C26H28NO3P/c1-18(2)24-17-30-26(27-24)23-7-5-6-8-25(23)31(21-13-9-19(28-3)10-14-21)22-15-11-20(29-4)12-16-22/h5-16,18,24H,17H2,1-4H3/t24-/m0/s1 |
InChI-Schlüssel |
KUOJHWGATKOZJI-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


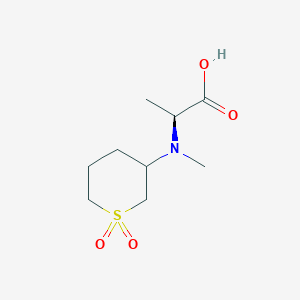
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
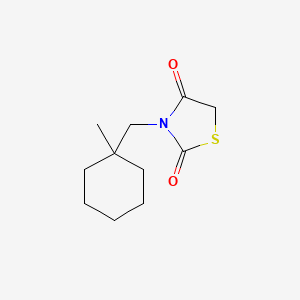
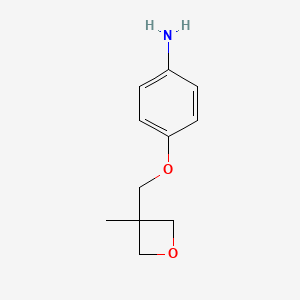
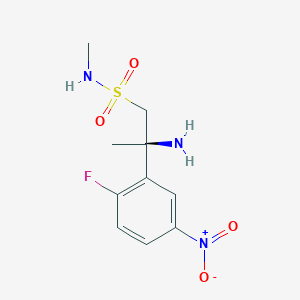
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
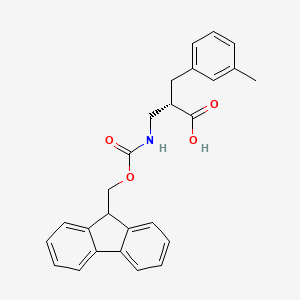


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
